molecular formula C10H5Cl2NOS2 B2803619 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one CAS No. 26738-34-1

5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B2803619
CAS No.: 26738-34-1
M. Wt: 290.18
InChI Key: DUTNBAQMMZPIKM-FPYGCLRLSA-N
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Description

5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a 2,4-dichlorobenzylidene group at the 5-position and a thioxo group at the 2-position. Its molecular formula is C₁₀H₅Cl₂NOS₂, with a molecular weight of 306.19 g/mol . The compound adopts a planar conformation due to conjugation between the benzylidene moiety and the thiazolidinone ring, as evidenced by its SMILES notation: C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=S)S2 . Rhodanine derivatives are widely studied for their diverse applications, including corrosion inhibition , antimicrobial activity , and heavy metal (HM) sensing . The electron-withdrawing chlorine substituents on the benzylidene ring enhance its electrophilicity, influencing its reactivity and binding affinity in these applications .

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTNBAQMMZPIKM-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26738-34-1
Record name 5-(2,4-DICHLOROBENZYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (–S–) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product Yield
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 hoursSulfoxide derivative72%
KMnO<sub>4</sub>Aqueous H<sub>2</sub>SO<sub>4</sub>, RT, 2 hoursSulfone derivative65%

Key Insight : Oxidation enhances electrophilicity at the sulfur center, altering biological activity .

Reduction Reactions

The dichlorobenzylidene moiety is susceptible to reduction, yielding saturated analogs:

Reducing Agent Conditions Product Yield
NaBH<sub>4</sub>Ethanol, 50°C, 3 hours5-(2,4-Dichlorobenzyl)-thiazolidinone68%
LiAlH<sub>4</sub>Dry ether, 0°C, 1 hourFully reduced thiazolidine derivative55%

Reduction eliminates conjugation, potentially reducing planarity and biological target binding .

Substitution Reactions

The electron-withdrawing chlorine atoms activate the benzene ring for nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield
NH<sub>3</sub>DMF, 120°C, 12 hours5-(2-Amino-4-chloro-benzylidene) analog45%
HS<sup>−</sup>KOH/EtOH, reflux, 6 hoursThiol-substituted derivative51%

Notable Trend : Substitution at the para -chlorine position is favored due to steric hindrance at the ortho position .

Comparative Analysis of Reaction Pathways

A comparative study of reaction rates and yields reveals:

Reaction Type Rate (k, s<sup>−1</sup>) Activation Energy (kJ/mol) Preferred Solvent
Oxidation1.2 × 10<sup>−3</sup>85.3Acetic acid
Reduction2.8 × 10<sup>−4</sup>92.1Ethanol
Substitution5.6 × 10<sup>−5</sup>105.7DMF

Critical Note : Oxidation proceeds faster due to the high electrophilicity of the thioxo group, while substitution is rate-limited by aromatic ring dechlorination .

Stability and Degradation

The compound degrades under alkaline conditions (pH > 10) via hydrolysis of the thiazolidinone ring:

  • Primary Pathway : Ring-opening to form a thiourea intermediate, followed by disulfide bond formation .

  • Half-Life : 12 hours at pH 12, 25°C .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidinone core structure, which is known for its pharmacological potential. The presence of the 2,4-dichlorobenzylidene moiety enhances its biological activity. Its chemical structure can be represented as follows:

  • IUPAC Name : 5-(2,4-dichlorobenzylidene)-2-thioxo-thiazolidin-4-one
  • Molecular Formula : C10H7Cl2NOS2

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazolidinone derivatives. The compound has shown promising results against various fungal strains, including those responsible for dermatophyte infections.

  • Mechanism of Action : Research indicates that compounds like 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one disrupt the fungal cell wall and inhibit glucose transport mechanisms, which are critical for fungal survival .

Case Study: Mycosidine

Mycosidine, a derivative of thiazolidine-2,4-dione, was developed as a topical antifungal agent and has been shown to be effective against Candida species and dermatophytes. Its approval by health authorities underscores the therapeutic potential of thiazolidinone derivatives in treating fungal infections .

Antibacterial Properties

The compound also exhibits significant antibacterial activity against Gram-positive bacteria. Studies have demonstrated that it can inhibit bacterial growth effectively.

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 2 to 16 μg/mL against selected bacterial strains .

Anticancer Potential

Thiazolidinones are being explored for their anticancer properties. The compound has been evaluated for cytotoxicity against several cancer cell lines.

  • In Vitro Studies : Compounds containing the thiazolidinone moiety have demonstrated cytotoxic effects on human cancer cell lines such as HT-29 (colon cancer), H460 (lung cancer), and MDA-MB-231 (breast cancer). Notably, certain derivatives exhibited IC50 values as low as 0.016 µmol/L against these cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production.

  • Mechanisms : The anti-inflammatory effects are likely due to their ability to inhibit pro-inflammatory mediators and pathways involved in inflammation .

Summary of Applications

ApplicationMechanism of ActionExamples/Case Studies
AntifungalDisruption of cell wall; inhibition of glucose transportMycosidine (topical antifungal)
AntibacterialInhibition of bacterial growthMIC values between 2-16 μg/mL
AnticancerInduction of apoptosis; inhibition of cell proliferationCytotoxicity against HT-29 and H460
Anti-inflammatoryModulation of cytokine productionReduction in pro-inflammatory mediators

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as thymidylate kinase, which plays a crucial role in DNA synthesis . This inhibition can lead to the disruption of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents on Benzylidene Ring Key Properties References
5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one 2,4-dichloro High electrophilicity due to electron-withdrawing Cl groups; enhances adsorption in corrosion inhibition and metal coordination.
5-(4-Diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2) 4-diethylamino Electron-donating amino group increases π-electron density; superior optical absorption for colorimetric HM detection in solution.
5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) Azulene Extended conjugation from fused aromatic system; 8× higher sensitivity for Pb(II) detection in electrochemical sensors compared to R2.
5-(2-Hydroxybenzylidene)-2-thioxo-thiazolidin-4-one 2-hydroxy Hydroxy group enables hydrogen bonding; moderate corrosion inhibition efficiency (73–85% at 1 mM in HCl) but lower than dichloro derivatives.
5-(4-Nitrobenzylidene)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO) 4-nitro Strong electron-withdrawing nitro group; DFT studies confirm planar geometry and intramolecular charge transfer.

Corrosion Inhibition

  • Dichloro derivative : Exhibits strong adsorption on mild steel surfaces in acidic media due to Cl substituents, which increase electron deficiency and promote chemisorption. Comparable to Schiff base inhibitors (e.g., 73–88% efficiency at 1 mM) .
  • Hydroxy derivative : Shows 73–85% inhibition efficiency at 1 mM in HCl, relying on hydrogen bonding and physical adsorption .

Heavy Metal Sensing

  • R1 (azulene-substituted) : Superior electrochemical sensitivity for Pb(II) (detection limit: 0.12 μM) due to azulene’s redox-active π-system .
  • R2 (diethylamino-substituted): Higher molar absorptivity in UV-Vis studies (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), making it ideal for optical HM detection in solution .
  • Dichloro derivative: Not directly studied for HM sensing, but its electron-withdrawing groups may favor coordination with soft metal ions (e.g., Cu²⁺, Hg²⁺).

Antimicrobial Activity

  • Dichloro derivative : Likely enhanced biofilm inhibition against Candida albicans due to hydrophobic Cl groups disrupting cell membranes, analogous to SR-series compounds (e.g., SR1–7 with IC₅₀ values of 4–12 μg/mL) .
  • 3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8): Exhibits broad-spectrum antimicrobial activity (MIC: 8–16 μg/mL) attributed to the diethylamino group enhancing solubility and membrane penetration .

Thermal and Spectroscopic Properties

  • 5-((5-Methylthiophen-2-yl)methylidene)-2-thioxo-thiazolidin-4-one : Melts at 230–231°C, with IR and NMR spectra confirming thione C=S (1250 cm⁻¹) and carbonyl C=O (1700 cm⁻¹) stretches .

Biological Activity

5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one, a thiazolidine derivative, has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazolidine ring with a benzylidene substituent. The compound's structure can be represented as follows:

C11H8Cl2N2S\text{C}_{11}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effectiveness against MCF-7 (breast cancer) and A-431 (skin cancer) cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.3Induction of apoptosis via caspase activation
A-43112.7Inhibition of cell proliferation

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens.

Antifungal Activity

In vitro studies demonstrated that the compound possesses antifungal activity against Candida albicans, with an IC50 value of 0.25 µM. This activity is attributed to its ability to inhibit fungal cell wall synthesis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several models. It has been shown to reduce pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

In Vivo Model

In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group (p < 0.05) .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often linked to their structural features. The presence of electron-withdrawing groups like dichlorobenzylidene enhances the compound's reactivity and interaction with biological targets.

Summary of SAR Findings

Structural Feature Effect on Activity
Dichloro substitutionIncreases cytotoxicity
Thiazolidine coreEssential for antimicrobial action
Benzylidene moietyEnhances binding affinity

These findings suggest that modifications to the thiazolidine core could further enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,4-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) and 2,4-dichlorobenzaldehyde in the presence of ammonium acetate and acetic acid as a catalyst. Reaction parameters such as temperature (80–100°C), solvent choice (acetic acid or ethanol), and stoichiometric ratios (1:1 aldehyde-to-thiazolidinone) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its Z-configuration and substituent positions?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Z-configuration of the benzylidene moiety and substituent positions. Key diagnostic signals include downfield-shifted vinyl protons (δ 7.5–8.5 ppm) and carbonyl carbon signals (δ 170–175 ppm). X-ray crystallography may further validate the spatial arrangement of the dichlorophenyl and thiazolidinone groups .

Q. What are the core structural features responsible for its biological activity?

  • Methodological Answer : The thiazolidinone core, 2-thioxo group, and 2,4-dichlorobenzylidene substituent are critical for bioactivity. The thioxo group enhances electrophilicity, enabling interactions with cysteine residues in enzymes, while the dichlorophenyl moiety improves lipophilicity and membrane permeability. Computational docking studies (e.g., AutoDock Vina) can map these interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported antimicrobial vs. anticancer activities?

  • Methodological Answer : Contradictions arise from substituent-dependent effects. For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by disrupting bacterial membranes, while extended conjugation (e.g., pyrazole hybrids) may shift selectivity toward cancer cell apoptosis. Systematic SAR can be conducted by synthesizing analogs with varied substituents (e.g., -OCH₃, -F) and testing them against standardized bacterial and cancer cell lines (e.g., MIC assays, MTT assays) .

Q. What experimental protocols are recommended for analyzing the compound’s interaction with bacterial efflux pumps?

  • Methodological Answer : Use fluorescence-based assays (e.g., ethidium bromide accumulation) in Staphylococcus aureus strains overexpressing NorA efflux pumps. Pre-treat cells with sub-inhibitory concentrations of the compound and measure fluorescence intensity changes. Synergy studies with known efflux inhibitors (e.g., reserpine) can confirm pump inhibition .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodological Answer : Employ in silico tools like SwissADME to predict metabolic hotspots (e.g., oxidation of the thiazolidinone ring). Toxicity can be assessed using ProTox-II for hepatotoxicity and Ames mutagenicity. Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

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